molecular formula C24H21ClF3N5 B12421770 Hpk1-IN-15

Hpk1-IN-15

Cat. No.: B12421770
M. Wt: 471.9 g/mol
InChI Key: QVGWBTYTEUGLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hematopoietic Progenitor Kinase 1 Inhibitor 15 (Hpk1-IN-15) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor signaling, making it a promising target for immunotherapy and cancer treatment .

Chemical Reactions Analysis

Types of Reactions

Hpk1-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Hpk1-IN-15 exerts its effects by inhibiting HPK1 kinase activity. HPK1 is involved in the negative regulation of T-cell receptor signaling through phosphorylation of the adaptor protein Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP-76). By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .

Comparison with Similar Compounds

Similar Compounds

Several other HPK1 inhibitors have been developed, including:

Uniqueness

Hpk1-IN-15 stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T-cell activation and anti-tumor immune responses compared to other inhibitors .

Properties

Molecular Formula

C24H21ClF3N5

Molecular Weight

471.9 g/mol

IUPAC Name

5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31)

InChI Key

QVGWBTYTEUGLLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.